Rtdldslrtytl

Integrin targeting peptide ligand design phage display

Choose RTDLDSLRTYTL for unambiguous αvβ6 blockade. This 12-mer engages the non-canonical DLXXL recognition motif, delivering >2,500-fold selectivity over other RGD-binding integrins. Unlike GSK 3008348 (~8-fold selective) or dual inhibitors, it eliminates confounding activity at αvβ3, αvβ5, and αIIbβ3 up to 50 µM. Validated in isolated receptor (IC50=20 nM), fibronectin-binding (IC50=100 nM), and HT-29 cell-adhesion assays. The orthogonal binding mode avoids displacement by endogenous RGD ligands—critical for CAR-T constructs and fibrosis programs. Supplied as lyophilized powder. Request a quote now.

Molecular Formula C62H104N18O22
Molecular Weight 1453.6 g/mol
Cat. No. B15605747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRtdldslrtytl
Molecular FormulaC62H104N18O22
Molecular Weight1453.6 g/mol
Structural Identifiers
InChIInChI=1S/C62H104N18O22/c1-27(2)20-37(51(92)70-36(13-11-19-69-62(66)67)50(91)79-47(31(8)83)58(99)74-39(23-33-14-16-34(85)17-15-33)55(96)80-48(32(9)84)59(100)76-42(60(101)102)22-29(5)6)72-56(97)43(26-81)77-54(95)40(24-44(86)87)73-52(93)38(21-28(3)4)71-53(94)41(25-45(88)89)75-57(98)46(30(7)82)78-49(90)35(63)12-10-18-68-61(64)65/h14-17,27-32,35-43,46-48,81-85H,10-13,18-26,63H2,1-9H3,(H,70,92)(H,71,94)(H,72,97)(H,73,93)(H,74,99)(H,75,98)(H,76,100)(H,77,95)(H,78,90)(H,79,91)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,64,65,68)(H4,66,67,69)/t30-,31-,32-,35+,36+,37+,38+,39+,40+,41+,42+,43+,46+,47+,48+/m1/s1
InChIKeyFKXRWOKWVMVXJC-HOKPAPASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTDLDSLRTYTL – DLXXL-Motif αvβ6 Integrin Inhibitor Peptide for Selective Cancer Immunotherapy and Targeted Drug Research


RTDLDSLRTYTL (CAS 222557-93-9) is a phage library-selected 12-mer linear peptide (sequence Arg-Thr-Asp-Leu-Asp-Ser-Leu-Arg-Thr-Tyr-Thr-Leu; MW 1453.6 Da) that functions as a high-affinity and highly selective inhibitor of integrin αvβ6 [1]. Unlike the broad class of RGD-based integrin ligands, RTDLDSLRTYTL binds αvβ6 via the non-canonical DLXXL recognition motif, discovered through comparative phage display screening of recombinant αvβ6 and αvβ3 integrins [1]. This peptide inhibits RGD-dependent ligand binding to αvβ6 in isolated receptor assays with an IC50 of 20 nM and blocks αvβ6-fibronectin interaction with an IC50 of 100 nM, while exhibiting >2,500-fold selectivity against αvβ3, αvβ5, and αIIbβ3 integrins (IC50 >50 µM each) [1]. RTDLDSLRTYTL has also been engineered into chimeric antigen receptor (CAR) constructs to redirect T cells specifically against αvβ6-expressing tumor cells, activating T cell cytotoxicity and interferon-γ production .

Why αvβ6 Integrin Inhibitors Cannot Be Treated as Interchangeable: The RTDLDSLRTYTL Differentiation Case


Although multiple αvβ6-targeting agents exist—including RGD-based peptides (e.g., A20FMDV2), cyclic nonapeptides (e.g., c[FRGDLAFp(NMe)K]), and small molecules (e.g., GSK 3008348, PLN-74809)—these compounds are not functionally interchangeable with RTDLDSLRTYTL. The primary reason is that RTDLDSLRTYTL engages αvβ6 through the DLXXL recognition motif, a binding mode mechanistically distinct from the RGD-binding pocket exploited by all major comparators [1]. This structural difference produces a selectivity profile where RTDLDSLRTYTL achieves a >2,500-fold discrimination for αvβ6 over other RGD-binding integrins, whereas the small molecule GSK 3008348 exhibits merely ~8.4-fold selectivity for αvβ6 over αvβ3 . Furthermore, RTDLDSLRTYTL's sequence-specific activity—demonstrated by the complete inactivity of scrambled and reversed DLXXL peptides—rules out generic peptide effects and establishes that substitution with uncharacterized or RGD-based alternatives would fundamentally alter target engagement, integrin selectivity, and downstream biological readouts [1]. For CAR T cell applications specifically, the DLXXL binding mode provides an orthogonal targeting paradigm distinct from A20FMDV2-based CAR constructs, offering a differentiated path for addressing αvβ6-positive solid tumors .

RTDLDSLRTYTL Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Non-RGD DLXXL Binding Motif vs. RGD-Based αvβ6 Inhibitors – Mechanistic Differentiation

RTDLDSLRTYTL binds αvβ6 through the non-canonical DLXXL recognition motif, not the RGD tripeptide sequence used by all other major αvβ6-targeting ligands. In the original phage display study by Kraft et al., parallel screening of recombinant αvβ6 and αvβ3 integrins with 7-mer and 12-mer libraries revealed that while αvβ3-bound phages contained exclusively RGD sequences, 25% of αvβ6-binding 12-mer phages carried the DLXXL consensus motif, with RTDLDSLRTYTL (clone-1) identified as the lead sequence [1]. This mechanistic differentiation is structural, not merely quantitative: the DLXXL motif recognizes a distinct binding site on αvβ6 relative to the canonical RGD pocket. Comparators such as A20FMDV2, c[FRGDLAFp(NMe)K], and all small-molecule αvβ6 antagonists (GSK 3008348, PLN-74809) engage the RGD-binding orthosteric site [2]. This motif-level difference means RTDLDSLRTYTL cannot be functionally replaced by RGD-based αvβ6 ligands without altering the molecular pharmacology of target engagement.

Integrin targeting peptide ligand design phage display binding motif

Integrin Subtype Selectivity: RTDLDSLRTYTL >2,500-Fold αvβ6 Selectivity vs. GSK 3008348 ~8.4-Fold

RTDLDSLRTYTL demonstrates an integrin selectivity window exceeding three orders of magnitude for αvβ6 over structurally related RGD-binding integrins. In isolated receptor competition assays, RTDLDSLRTYTL inhibited fibronectin binding to αvβ6 with an IC50 of 0.02 µM, while showing no measurable inhibition of vitronectin binding to αvβ3 or αvβ5, nor fibrinogen binding to αIIbβ3, at concentrations up to 50 µM (IC50 >50 µM for all three off-target integrins) . This yields a calculated selectivity ratio of >2,500-fold for αvβ6 over αvβ3, αvβ5, and αIIbβ3. By contrast, the small-molecule αvβ6 antagonist GSK 3008348 shows substantially narrower selectivity: IC50 = 1.50 nM for αvβ6, 12.53 nM for αvβ3, 4.00 nM for αvβ5, 2.83 nM for αvβ1, and 2.26 nM for αvβ8—representing only an ~8.4-fold preference for αvβ6 over αvβ3 . The dual inhibitor PLN-74809 (bexotegrast) shows IC50 values of 29.8 nM (αvβ6) and 19.2 nM (αvβ1) in TGF-β activation assays, representing a selectivity ratio of merely ~0.64 (i.e., preference for αvβ1 over αvβ6) [1].

Integrin selectivity off-target profiling αvβ6 specificity αvβ3 αvβ5

Sequence-Specific Inhibition: Scrambled and Reversed DLXXL Peptides Are Completely Inactive

The biological activity of RTDLDSLRTYTL is strictly sequence-dependent. Kraft et al. demonstrated that synthetic scrambled and reversed DLXXL peptides, designed as negative controls, were completely inactive as inhibitors of αvβ6-fibronectin interaction at all concentrations tested [1]. This finding eliminates the possibility that RTDLDSLRTYTL's activity arises from nonspecific peptide effects (e.g., charge-based or hydrophobic interactions) and confirms that the specific DLXXL motif and its flanking amino acid context are essential for αvβ6 recognition. NH2- and COOH-terminal modification experiments further established that the two amino acids preceding the DLXXL core and the single trailing residue contribute to αvβ6 interaction [1]. This sequence-activity relationship is absent from small-molecule αvβ6 inhibitors (GSK 3008348, PLN-74809) whose activity is determined by non-peptidic pharmacophore geometry rather than primary sequence [2], and from RGD-based peptides whose binding is motif-dependent but promiscuous across multiple RGD-binding integrins.

Peptide specificity structure-activity relationship DLXXL motif negative control

CAR T Cell Redirection: RTDLDSLRTYTL as an αvβ6-Targeting Domain Enabling T Cell Cytotoxicity and IFN-γ Production

RTDLDSLRTYTL has been functionally validated as an αvβ6-targeting domain in chimeric antigen receptor (CAR) constructs. Upon incorporation into a CAR, RTDLDSLRTYTL mediates T cell binding to αvβ6 integrin on tumor cells, resulting in activation of T cell cytotoxicity and production of interferon-γ (IFN-γ) . This application exploits the same DLXXL-motif-driven binding mechanism that distinguishes RTDLDSLRTYTL from RGD-based targeting peptides. In the broader αvβ6 CAR T cell field, the A20FMDV2 peptide (RGD-based, 20-mer) has been the predominant targeting domain, with published second-generation and fifth-generation CAR constructs demonstrating anti-tumor activity in cholangiocarcinoma and pancreatic cancer models [1]. RTDLDSLRTYTL offers a differentiated CAR targeting approach: its DLXXL binding mode may access αvβ6 conformations distinct from those recognized by RGD-based CAR targeting domains, and its smaller 12-mer scaffold (MW 1453.6 vs. ~2,300 for A20FMDV2) provides flexibility for CAR construct engineering and linker optimization .

CAR T cell therapy cancer immunotherapy αvβ6 targeting T cell cytotoxicity IFN-γ

Cell Adhesion Functional Inhibition: RTDLDSLRTYTL Blocks HT-29 Colon Cancer Cell Binding to Fibronectin

Beyond isolated receptor assays, RTDLDSLRTYTL demonstrates functional inhibition of αvβ6-mediated cell adhesion in a disease-relevant cellular context. In cell adhesion assays using HT-29 human colon carcinoma cells—which depend exclusively on αvβ6 integrin for attachment to fibronectin—RTDLDSLRTYTL inhibited cell binding to fibronectin in a concentration-dependent manner . In the original publication, HT-29 cell attachment to fibronectin was strongly inhibited by the clone-1 peptide (RTDLDSLRTYTL), with an IC50 of 50 µM in cell adhesion format, compared with the reference RGD peptide GRGDSPK [1]. This cellular activity complements the biochemical selectivity data: while RTDLDSLRTYTL's isolated receptor IC50 is 20 nM, the cell adhesion IC50 of 50 µM reflects the multivalent nature of cell-substrate interactions and is consistent with the behavior of other integrin-inhibiting peptides in cell-based formats [1]. The concentration-dependent inhibition of HT-29 adhesion to fibronectin further validates that RTDLDSLRTYTL's DLXXL-mediated αvβ6 antagonism translates from purified protein systems to live-cell functional assays [1].

Cell adhesion assay HT-29 colon cancer fibronectin functional inhibition

RTDLDSLRTYTL – High-Impact Research and Industrial Application Scenarios Driven by Quantitative Differentiation


αvβ6-Specific Mechanistic Studies Requiring Clean Integrin Selectivity Windows

When experimental designs demand unambiguous attribution of biological effects to αvβ6 without confounding activity at αvβ3, αvβ5, or αIIbβ3, RTDLDSLRTYTL provides a selectivity window exceeding 2,500-fold [1]. This is particularly critical in fibrosis and oncology research, where multiple RGD-binding integrins are co-expressed and cross-regulated. Unlike GSK 3008348 (~8.4-fold selective for αvβ6 over αvβ3) or PLN-74809 (a dual αvβ6/αvβ1 inhibitor with no αvβ6 preference), RTDLDSLRTYTL enables selective αvβ6 blockade at concentrations up to 50 µM without off-target integrin engagement . The availability of validated scrambled and reversed DLXXL peptides as inactive controls further strengthens experimental rigor [1].

DLXXL-Motif-Based CAR T Cell Engineering for αvβ6-Positive Solid Tumors

RTDLDSLRTYTL serves as an αvβ6-targeting domain for chimeric antigen receptor (CAR) T cell constructs, enabling T cell redirection to αvβ6-expressing tumors with activation of cytotoxicity and IFN-γ production [1]. The DLXXL-based binding mechanism offers an orthogonal targeting paradigm to the more commonly used RGD-based A20FMDV2 peptide, potentially avoiding competitive displacement by endogenous RGD-containing extracellular matrix proteins abundant in the tumor microenvironment . The smaller 12-mer scaffold (MW 1453.6 vs. ~2,300 for A20FMDV2) may also facilitate multi-cistronic CAR vector design and combinatorial targeting strategies. This application is especially relevant for pancreatic, breast, lung, and cholangiocarcinoma models where αvβ6 is significantly upregulated [1].

HT-29 Colon Carcinoma Model for αvβ6-Dependent Cell Adhesion and Migration Studies

RTDLDSLRTYTL is functionally validated in the HT-29 human colon carcinoma cell line, which depends exclusively on αvβ6 integrin for fibronectin attachment [1]. This provides a well-characterized experimental system for studying αvβ6-mediated cell adhesion, migration, and invasion. The concentration-dependent inhibition of HT-29 adhesion to fibronectin (cell adhesion IC50 = 50 µM, isolated receptor IC50 = 20 nM, fibronectin binding IC50 = 100 nM) allows researchers to calibrate dosing across biochemical and cellular assay formats . The strict sequence dependence (scrambled DLXXL peptides are fully inactive) provides built-in experimental controls .

Differentiation from RGD-Based αvβ6 Inhibitors in Drug Discovery Cascades

In drug discovery programs targeting αvβ6, RTDLDSLRTYTL serves as a DLXXL-motif reference compound for benchmarking novel chemical entities against a mechanistically distinct binding modality [1]. Its >2,500-fold selectivity profile provides a benchmark that small-molecule programs can reference when optimizing for αvβ6 specificity . The peptide's well-characterized activity in both isolated receptor assays (IC50 = 20 nM), fibronectin competition assays (IC50 = 100 nM), and cell adhesion assays (IC50 = 50 µM) establishes multi-format characterization standards that new chemical entities can be measured against [1]. Additionally, the DLXXL motif itself (present in several matrix components and integrin β chains) represents a distinct pharmacophore starting point for peptidomimetic design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rtdldslrtytl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.